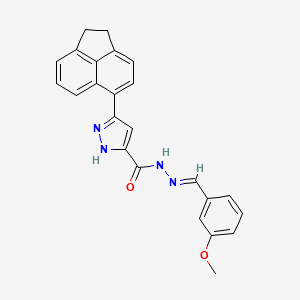![molecular formula C18H18ClN3O4 B11692249 N-(4-chlorophenyl)-4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11692249.png)
N-(4-chlorophenyl)-4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-4-oxobutanamide typically involves the condensation of 4-chlorobenzohydrazide with 2-hydroxy-5-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or quinones, while reduction could produce hydrazines or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules or materials.
Biology: Investigated for its biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, or catalysts.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular signaling.
DNA Interaction: The compound might interact with DNA, influencing gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide
- N-(4-chlorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide
- N-(4-chlorophenyl)-4-[(2E)-2-(2-hydroxy-4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide
Uniqueness
N-(4-chlorophenyl)-4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the presence of both the 4-chlorophenyl and 2-hydroxy-5-methoxybenzylidene groups, which confer specific chemical and biological properties. These structural features might enhance its reactivity, stability, or bioactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C18H18ClN3O4 |
|---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-15-6-7-16(23)12(10-15)11-20-22-18(25)9-8-17(24)21-14-4-2-13(19)3-5-14/h2-7,10-11,23H,8-9H2,1H3,(H,21,24)(H,22,25)/b20-11+ |
InChI-Schlüssel |
ZCTFBMIKCFBXOI-RGVLZGJSSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11692174.png)

![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11692179.png)
![2-(5-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11692186.png)
![N-[3-(morpholin-4-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B11692198.png)
![4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11692200.png)
![5-[(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11692204.png)
![(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11692212.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11692222.png)
![N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11692232.png)
![(2E)-2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B11692236.png)

![1-(3,4-dimethoxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11692240.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11692241.png)
